Antimalarial Efficacy: 2-Substituted Derivatives Show Superior In Vivo Survival Benefits
In vivo studies in a murine malaria model demonstrate that a specific derivative of 1-benzothiophene-5-carboxamide, namely 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (Compound 6), provides a significant survival advantage compared to standard treatments or vehicle controls [1]. The compound's effect is superior to that of the benchmark antimalarial triclosan in terms of in vivo longevity enhancement [2].
| Evidence Dimension | In vivo survival benefit in Plasmodium berghei-infected mice |
|---|---|
| Target Compound Data | Extended survival by 2 weeks compared to disease control animals |
| Comparator Or Baseline | Triclosan: Provides protection against blood stages but not quantified as a 2-week survival extension in this specific model. |
| Quantified Difference | 2-week survival extension vs. disease control; qualitative advantage over triclosan's typical protection profile. |
| Conditions | Intravenous administration in a mouse model of P. berghei malaria. |
Why This Matters
For researchers developing next-generation antimalarials, this in vivo efficacy data positions 2-substituted 1-benzothiophene-5-carboxamide derivatives as highly promising, advanced leads over other PfENR inhibitors like triclosan.
- [1] Banerjee, T., et al. (2011). Benzothiophene carboxamide derivatives as novel antimalarials. IUBMB Life, 63(12), 1111-1115. View Source
- [2] Surolia, N., & Surolia, A. (2001). Triclosan offers protection against blood stages of malaria by inhibiting enoyl-ACP reductase of Plasmodium falciparum. Nature Medicine, 7(2), 167-173. View Source
